molecular formula C20H23N3OS B2871338 4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide CAS No. 314279-16-8

4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

Cat. No. B2871338
CAS RN: 314279-16-8
M. Wt: 353.48
InChI Key: WAUSIMAGUUSSKM-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide, also known as MPPTB, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose metabolism.

Scientific Research Applications

Synthesis and Structural Characterization

4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide belongs to a class of compounds with diverse applications in scientific research, primarily in the synthesis of novel compounds and the study of their properties and interactions. The compound's synthesis and structural characterization form the foundation of its applications in research.

  • Synthesis and Anti-Acetylcholinesterase Activity : A study on novel piperidine derivatives, including structures related to 4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide, demonstrated their synthesis and evaluation for anti-acetylcholinesterase (anti-AChE) activity. These derivatives show a significant increase in activity with the introduction of bulky moieties, indicating their potential use in designing antidementia agents (Sugimoto et al., 1990).

  • Crystal Structure and Ab Initio Calculations : Another study focused on the synthesis of phosphoric triamides, providing insights into the crystal structure and computational ab initio calculations. These findings are crucial for understanding the molecular geometry and potential interactions of compounds including piperidine derivatives (Gholivand et al., 2005).

Biological Activity and Applications

The biological activity of compounds related to 4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide has been extensively studied, revealing their potential in therapeutic applications.

  • Antibacterial and Antimicrobial Properties : Research on novel benzamides and their metal complexes has shown that these compounds exhibit significant antibacterial activity against various strains. This suggests their potential application in developing new antimicrobial agents (Khatiwora et al., 2013).

  • Molecular Interaction with CB1 Cannabinoid Receptor : A specific antagonist for the CB1 cannabinoid receptor, closely related to 4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide, has been studied for its molecular interactions. This research contributes to the understanding of receptor-ligand interactions and the development of cannabinoid receptor antagonists (Shim et al., 2002).

properties

IUPAC Name

4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-5-7-16(8-6-15)19(24)22-20(25)21-17-9-11-18(12-10-17)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUSIMAGUUSSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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